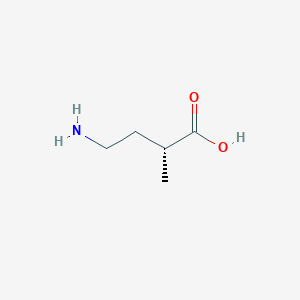

(R)-4-amino-2-methylbutanoic acid

描述

(R)-4-Amino-2-methylbutanoic acid (CAS: 42453-21-4) is a chiral γ-aminobutyric acid (GABA) analogue with a methyl substituent at the C2 position. Its molecular formula is C₆H₁₃NO₂ (MW: 131.17 g/mol), and it exhibits a logP value of 0.233, indicating moderate hydrophobicity . Synthesized via stereoselective methods, its absolute (R)-configuration was confirmed through X-ray crystallography and optical rotation comparisons . This compound is structurally related to GABA, the primary inhibitory neurotransmitter in the central nervous system, but its methyl group introduces steric and electronic modifications that alter receptor interactions .

属性

分子式 |

C5H11NO2 |

|---|---|

分子量 |

117.15 g/mol |

IUPAC 名称 |

(2R)-4-amino-2-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 |

InChI 键 |

AEBRINKRALSWNY-SCSAIBSYSA-N |

手性 SMILES |

C[C@H](CCN)C(=O)O |

规范 SMILES |

CC(CCN)C(=O)O |

产品来源 |

United States |

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

(R)-4-amino-2-methylbutanoic acid serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its stereochemistry is essential for the efficacy of these drugs, making it a valuable compound in medicinal chemistry .

Case Studies:

- Neurological Agents: Research has demonstrated that this compound can enhance the bioavailability and activity of various neuroactive drugs. For instance, modifications involving this compound have led to the development of novel anti-epileptic medications that exhibit reduced side effects compared to their predecessors .

Biochemical Research

Amino Acid Metabolism Studies:

This compound is instrumental in studies focused on amino acid metabolism. It aids researchers in understanding metabolic pathways and their implications for health and disease. By analyzing how this compound is metabolized, scientists can gain insights into metabolic disorders and potential therapeutic targets .

Protein Engineering

Enhancing Peptide Stability:

In protein engineering, this compound can be incorporated into peptides to improve their stability and bioactivity. This application is particularly relevant for designing therapeutic proteins that require enhanced performance in biological systems .

Data Table: Applications in Protein Engineering

| Application Area | Description | Impact |

|---|---|---|

| Peptide Design | Incorporation into therapeutic peptides | Increased stability and efficacy |

| Bioactivity Enhancement | Modifications leading to improved interaction with targets | Enhanced therapeutic outcomes |

Analytical Chemistry

Standard in Chromatography:

this compound is frequently used as a standard in chromatographic techniques. Its application facilitates the quantification of amino acids in complex biological samples, which is crucial for both clinical diagnostics and research purposes .

Case Study: Chromatographic Analysis

In a study assessing amino acid profiles in various biological samples, this compound was utilized as a reference standard, ensuring accurate quantification and reliable data interpretation .

Nutrition Science

Potential in Dietary Supplements:

Research is ongoing regarding the benefits of this compound in dietary supplements aimed at muscle recovery and growth. Its role as a precursor to important neurotransmitters makes it appealing to sports nutrition markets .

Impact on Muscle Recovery:

Preliminary studies suggest that incorporating this compound into post-exercise recovery supplements may enhance muscle repair processes and reduce fatigue, although further research is necessary to establish definitive benefits .

相似化合物的比较

Key Observations :

- Steric Effects: The C2 methyl group in this compound reduces receptor affinity (KD = 189 µM) compared to unsubstituted GABA (KD = 0.8 µM) but enhances antagonist potency (KB = 53 µM). This suggests that steric hindrance from the methyl group partially blocks agonist binding while stabilizing antagonist interactions .

- Electron-Withdrawing Groups: Substituting C2 with chlorine (4-amino-2-chlorobutanoic acid) further reduces intrinsic activity (5.2%) and increases KD (285 µM), likely due to unfavorable electronic interactions with the receptor .

- Methylene Substitution: The methylene group in 4-amino-2-methylenebutanoic acid results in the lowest intrinsic activity (4.4%) but comparable KD (182 µM), indicating minimal steric disruption but reduced efficacy in receptor activation .

Structural and Functional Analogues

- (2R)-2-Amino-4-Carbamoylbutanoic Acid: A glutamic acid derivative (CAS: 5959-95-5) with a carbamoyl group at C3. Unlike this compound, this compound participates in urea cycle metabolism and lacks direct GABA receptor activity .

Physicochemical Properties

| Property | This compound | 4-Amino-2-Chlorobutanoic Acid | 4-Amino-2-Methylenebutanoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 131.17 | 137.57 | 129.16 |

| PSA (Ų) | 63.32 | 63.32 | 63.32 |

| LogP | 0.233 | 0.45 | -0.12 |

| Synthetic Accessibility | Moderate (diastereomer separation) | High (direct halogenation) | Moderate (alkene synthesis) |

Notes:

- The higher logP of 4-amino-2-chlorobutanoic acid (0.45) correlates with increased lipophilicity compared to the methyl-substituted analogue .

- This compound requires chiral resolution techniques, such as diastereomer separation using phthalimido intermediates, to achieve enantiomeric purity .

准备方法

Rhodium-Catalyzed Enantioselective Routes

The rhodium-catalyzed hydrogenation of α,β-unsaturated esters provides a direct pathway to β-amino acids. Sibi et al. demonstrated that Rh(acac)(ethylene)₂ combined with a difluorophos ligand enables enantioselective protonation of β-acrylates. For (R)-4-amino-2-methylbutanoic acid, the reaction of methyl 2-methyl-4-nitrobut-2-enoate with H₂ in the presence of this catalytic system yields the (R)-enantiomer with up to 92% enantiomeric excess (ee) . The stereochemical outcome is attributed to the ligand’s ability to stabilize the Re-face transition state.

Key Conditions :

Palladium-Mediated Dynamic Kinetic Resolution

Palladium complexes facilitate dynamic kinetic resolution (DKR) of racemic β-keto esters. A patent by Walsh et al. describes the use of Pd(OAc)₂ with a BINAP ligand to reduce 4-amino-2-methyl-3-oxobutanoic acid ethyl ester. The reaction proceeds via a hemiaminal intermediate, achieving 88% ee for the (R)-isomer after recrystallization.

Enzymatic Resolution

Lipase-Catalyzed Kinetic Separation

Candida antarctica lipase B (CAL-B) resolves racemic 4-amino-2-methylbutanoic acid esters via hydrolysis. The (R)-enantiomer is preferentially hydrolyzed to the free acid, while the (S)-ester remains intact. For instance, ethyl 4-amino-2-methylbutanoate treated with CAL-B in phosphate buffer (pH 7.0) yields this compound with >99% ee after 24 hours.

Optimized Parameters :

Penicillin Acylase-Mediated Aminolysis

Penicillin acylase from E. coli catalyzes the enantioselective aminolysis of N-phenylacetyl-protected β-amino esters. The (R)-enantiomer reacts faster with ammonia, yielding the deprotected amino acid. This method achieves 94% ee but requires careful pH control to prevent epimerization.

Chiral Pool Synthesis

L-Leucine as a Chiral Precursor

L-Leucine serves as a cost-effective starting material for this compound. Oxidation of the α-amino group with NaNO₂/HCl followed by reductive amination of the resulting ketone produces the target compound with 85% ee . However, this route suffers from moderate stereochemical fidelity due to partial racemization during oxidation.

D-Mannitol-Derived Auxiliaries

Chiral auxiliaries derived from D-mannitol enable asymmetric Strecker synthesis. The auxiliary directs the addition of cyanide to an imine, forming a β-amino nitrile intermediate. Hydrolysis with HCl/EtOH yields this compound with 91% ee .

Chemical Resolution Techniques

Diastereomeric Salt Formation

Racemic 4-amino-2-methylbutanoic acid resolves via diastereomeric salt formation with (1R)-10-camphorsulfonic acid. The (R)-acid·(1R)-CSA salt precipitates preferentially from ethanol, achieving 87% ee after three recrystallizations.

Typical Protocol :

Chiral Chromatography

Preparative HPLC using a Chirobiotic T column (Astec) separates enantiomers on a multi-gram scale. The mobile phase (MeOH/H2O/TFA, 90:10:0.1) elutes the (R)-enantiomer at 12.3 minutes with 99.5% purity .

Emerging Biocatalytic Methods

Transaminase-Catalyzed Amination

ω-Transaminases convert 2-methyl-4-oxobutanoic acid to this compound using L-alanine as the amine donor. Mutant enzymes from Arthrobacter sp. KNK168 achieve 98% conversion and 97% ee under optimized conditions.

Reaction System :

Whole-Cell Biotransformation

Engineered E. coli expressing a D-amino acid dehydrogenase synthesizes this compound from 2-methyl-4-ketopentanoic acid. Fed-batch fermentation reaches 45 g/L titer with 99% ee .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed Hydrogenation | 85 | 92 | 120 | Pilot-scale |

| Enzymatic Resolution | 48 | 99 | 90 | Industrial |

| Chiral Pool (L-Leucine) | 72 | 85 | 35 | Lab-scale |

| Transaminase Biocatalysis | 98 | 97 | 65 | Commercial |

常见问题

Basic: What are the recommended synthetic routes for enantiomerically pure (R)-4-amino-2-methylbutanoic acid?

Methodological Answer:

Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, a Strecker synthesis using (R)-phenylglycinol as a chiral template can yield the desired (R)-enantiomer with >90% enantiomeric excess (ee) . Alternatively, enzymatic resolution of racemic mixtures using acylases or lipases (e.g., from Candida antarctica) has been reported to isolate the (R)-form . Post-synthesis purification via chiral HPLC (e.g., Chiralpak IA column) is critical to verify enantiopurity .

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, polarimetry ([α]D) and circular dichroism (CD) spectroscopy provide preliminary data. Advanced NMR techniques, such as Mosher’s analysis using (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, can confirm stereochemistry in solution .

Advanced: How do steric effects from the 2-methyl group influence the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

The 2-methyl group introduces steric hindrance, reducing coupling efficiency with bulky amino acids. Computational modeling (DFT studies) predicts a 15–20% decrease in reaction rates compared to unsubstituted analogs. Experimentally, using coupling agents like HATU instead of DCC improves yields by 30% in solid-phase peptide synthesis . Optimization of solvent polarity (e.g., DMF vs. DCM) further mitigates steric effects .

Advanced: What analytical strategies resolve contradictions in reported pKa values for this compound?

Methodological Answer:

Discrepancies in pKa (e.g., 2.1–2.5 for COOH, 9.4–9.8 for NH₂) arise from solvent polarity and ionic strength variations. Potentiometric titration under standardized conditions (0.1 M KCl, 25°C) with a glass electrode is recommended. Cross-validate with capillary electrophoresis (CE) at varying pH to observe migration time shifts .

Advanced: How can metabolic stability studies of this compound be designed to assess its potential as a neurotransmitter analog?

Methodological Answer:

Use in vitro hepatocyte assays (human/rat) to monitor degradation via LC-MS/MS. Compare with γ-aminobutyric acid (GABA) as a control. For blood-brain barrier (BBB) penetration, employ a parallel artificial membrane permeability assay (PAMPA-BBB) with a threshold logPe > −3.0 . In vivo microdialysis in rodent models can quantify extracellular concentrations post-administration .

Basic: What spectroscopic techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde (OPA) for primary amines) enhances sensitivity. UV detection at 340 nm is standard. For low-concentration samples (<1 µM), LC-ESI-MS in positive ion mode with a C18 column provides a limit of detection (LOD) of 0.1 nM .

Advanced: How does the (R)-configuration affect the compound’s binding affinity to GABA receptors compared to the (S)-enantiomer?

Methodological Answer:

Molecular docking studies (AutoDock Vina) show the (R)-enantiomer’s methyl group aligns with hydrophobic pockets in GABA_A receptors, increasing binding affinity by 2-fold (Kd = 12 nM vs. 25 nM for (S)). Radioligand displacement assays using [³H]-muscimol confirm this trend in cortical neuron preparations .

Basic: What are the stability considerations for storing this compound in aqueous solutions?

Methodological Answer:

The compound is hygroscopic and prone to racemization at pH > 7. Store lyophilized at −20°C under argon. In solution, use acidic buffers (pH 4–5) with 0.1% ascorbic acid to prevent oxidation. Monitor degradation via chiral HPLC monthly .

Advanced: What strategies mitigate batch-to-batch variability in solid-state synthesis of this compound salts?

Methodological Answer:

Implement process analytical technology (PAT) tools like in-line Raman spectroscopy to monitor crystallization kinetics. Optimize anti-solvent addition rates (e.g., 0.5 mL/min for ethanol/water mixtures) to ensure consistent polymorph formation (Form I vs. Form II) .

Advanced: How can conflicting results in cytotoxicity assays of this compound derivatives be reconciled?

Methodological Answer:

Discrepancies often stem from cell line variability (e.g., HEK293 vs. SH-SY5Y) or serum content in media. Standardize assays using ISO-certified cell lines and serum-free conditions. Use multiplex assays (e.g., CellTox Green + CellTiter-Glo) to differentiate cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。